molecular formula C14H16O5 B2895482 Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate CAS No. 889996-10-5

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate

Cat. No.: B2895482
CAS No.: 889996-10-5
M. Wt: 264.277
InChI Key: HAFUXPZSZDJYGF-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate is an organic compound with the molecular formula C14H16O5 It is a derivative of butanoic acid and is characterized by the presence of a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxo-4-phenylbutanoate: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.

    Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in its chemical behavior.

Uniqueness

Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate is unique due to the presence of the propan-2-yloxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2,4-dioxo-4-(4-propan-2-yloxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(2)19-11-6-4-10(5-7-11)12(15)8-13(16)14(17)18-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFUXPZSZDJYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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